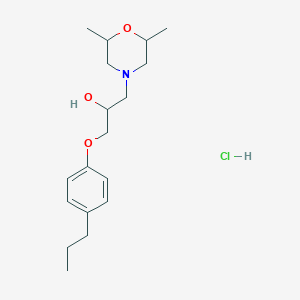

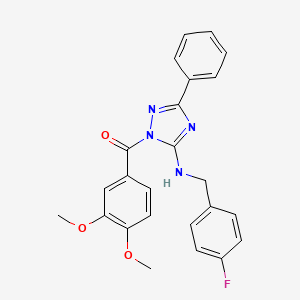

![molecular formula C28H32N2O5S B4621101 isopropyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-5-{[(2,4-dimethylphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B4621101.png)

isopropyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-5-{[(2,4-dimethylphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related heterocyclic systems often involves multi-component reactions, providing a foundation for understanding the synthesis of complex molecules like the one . For example, the Gewald synthesis is a method used to create 2-aminothiophene derivatives, which could be related to the compound's synthesis process due to the involvement of thiophene structures and amino groups (Khalifa & Algothami, 2020).

Molecular Structure Analysis

The analysis of molecular structure is crucial in understanding the compound's potential interactions and functionality. Single crystal X-ray diffraction methods are commonly employed to elucidate the structure of complex molecules, providing detailed insights into their three-dimensional arrangement and confirming their structure through various spectroscopic techniques (Ramazani et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving similar complex molecules often exhibit unique reactivity patterns due to their functional groups. For instance, the reaction of methyl 3-amino-4-cyano-5-methylthiothiophene-2-carboxylate with dimethyl acetylenedicarboxylate (DMAD) showcases the synthesis of polyfunctionalized quinolines, indicating the versatility of thiophene derivatives in synthesizing diverse heterocyclic compounds (Tominaga et al., 1994).

Physical Properties Analysis

The physical properties of complex molecules are influenced by their molecular structure, which affects their solubility, melting point, and crystalline form. The crystal packing and hydrogen bonding patterns play a significant role in determining these properties, as seen in molecules linked by hydrogen bonds to form dimers (Jebas et al., 2013).

Chemical Properties Analysis

The chemical properties of such molecules, including reactivity towards various chemical agents and stability under different conditions, are shaped by the presence and positioning of functional groups. The interaction with N-nucleophiles, leading to rearrangements and the formation of new heterocyclic derivatives, illustrates the compound's reactive nature and its potential for further chemical transformations (Strah et al., 1996).

Wissenschaftliche Forschungsanwendungen

Allosteric Modifiers of Hemoglobin

Compounds structurally related to the one have been studied for their ability to modify the oxygen affinity of hemoglobin. This research has implications for clinical and biological applications requiring manipulation of oxygen supply, such as in conditions of ischemia, stroke, tumor radiotherapy, and in the development of blood substitutes. Specifically, certain aryloxy and acyl derivatives have shown strong allosteric effects, indicating potential uses in therapeutic interventions and biological research (Randad et al., 1991).

Synthetic Chemistry and Organic Transformations

Another area of application involves the synthesis of heterocyclic compounds, where related thiophene derivatives have been utilized. For example, the functionalization and esterification of ethylenedioxythiophene with various carboxylic acids have been explored, showing selectivity in reactions that could be beneficial in developing complex organic molecules (Zhang et al., 2014). Such research underpins the synthesis of novel organic materials with potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.

Polymer Science

Research in polymer science, particularly involving aromatic polyimides, indicates potential applications for derivatives of the compound . Hyperbranched aromatic polyimides, prepared from structurally similar monomers, exhibit unique properties such as solubility in common organic solvents. These materials could have applications in the development of advanced materials with specific mechanical, thermal, and optical properties (Yamanaka et al., 2000).

Fluorescence and Photochemistry

Research into the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions reveals the "amino conjugation effect," where N-phenyl derivatives exhibit higher fluorescence quantum yields. This suggests potential applications in the development of fluorescent materials and in photochemical studies, where compounds with enhanced fluorescence are valuable (Yang et al., 2002).

Eigenschaften

IUPAC Name |

propan-2-yl 2-[[2-(3,4-dimethylphenoxy)acetyl]amino]-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N2O5S/c1-15(2)35-28(33)24-20(7)25(26(32)29-22-11-8-16(3)12-19(22)6)36-27(24)30-23(31)14-34-21-10-9-17(4)18(5)13-21/h8-13,15H,14H2,1-7H3,(H,29,32)(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJXHKNMQJSFCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)COC3=CC(=C(C=C3)C)C)C(=O)OC(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

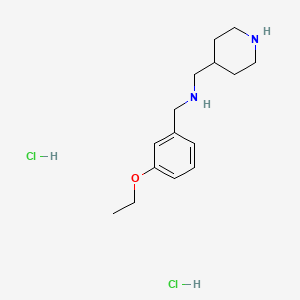

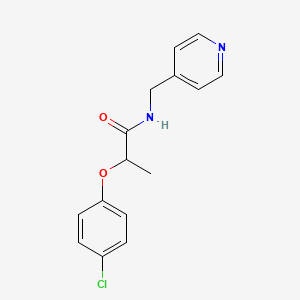

![3-(2-chloropyridin-3-yl)-N-[2-(4-fluorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4621031.png)

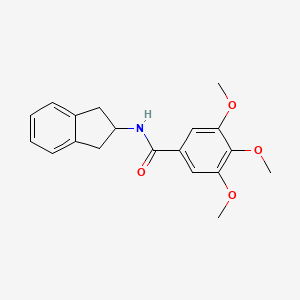

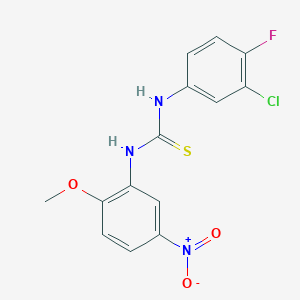

![4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B4621038.png)

![N-(3-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4621042.png)

![N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4621052.png)

![N-cyclopropyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4621061.png)

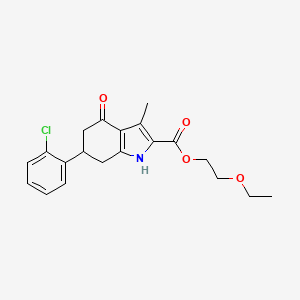

![2-chloro-4-(5-{[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4621111.png)

![ethyl 4-{[3-cyano-6-methyl-4-(2-thienyl)-2-pyridinyl]thio}-3-oxobutanoate](/img/structure/B4621120.png)